4-(Allyloxy)-butanal
Description
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enoxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h2,5H,1,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBEXBNRNHSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Allyloxy Butanal and Its Precursors
Direct Synthetic Routes to 4-(Allyloxy)-butanal
Direct synthetic strategies offer an efficient means to construct this compound by forming the essential carbon framework and incorporating the necessary functional groups in a highly convergent manner. These methods often involve the functionalization of butyraldehyde (B50154) derivatives or specialized variations of oxo synthesis.
Functionalization of Butyraldehyde Derivatives
A primary approach to the synthesis of this compound involves the use of butyraldehyde derivatives as starting materials. These methods focus on introducing the allyloxy group onto a four-carbon aldehyde backbone.
Another approach involves the acid-catalyzed reaction of alcohols. scribd.com However, this method can be complicated by side reactions, such as dehydration, particularly with primary alcohols. scribd.com The continuous etherification process, while effective for some ethers, requires careful control of reaction conditions to prevent the formation of byproducts. scribd.com
Table 1: Comparison of Ethereal Linkage Formation Strategies
| Method | Reagents | General Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Alkoxide/Phenoxide, Allyl Halide | Base (e.g., K₂CO₃, NaOH) | High yield, versatile | Requires a hydroxy precursor, potential for elimination side reactions |
| Acid-Catalyzed Dehydration | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Uses readily available alcohols | Prone to side reactions (e.g., alkene formation), may not be suitable for complex molecules |
The direct allylation of a hydroxy-substituted aldehyde, such as 4-hydroxybutanal, presents a more direct route. This can be achieved using dual-catalytic systems. For example, the combination of an iridium complex with a chiral phosphoramidite (B1245037) ligand and a chiral secondary amine organocatalyst has been used for the α-allylation of linear aldehydes. ua.esacs.org This method allows for the stereodivergent synthesis of chiral aldehydes. acs.org The mechanism involves the formation of an (η³-allyl)Ir(III) complex, which then undergoes nucleophilic attack. acs.org
Palladium-catalyzed allylation is another powerful tool. mdpi.com Combining a palladium source with chiral amines and phosphoric acids can achieve the asymmetric α-allylation of branched aldehydes with allylic alcohols. acs.org These methods often require careful optimization of catalysts and reaction conditions to achieve high yields and enantioselectivities. mdpi.comnih.gov
Oxo Synthesis Variations Leading to Allyloxy Aldehydes
Oxo synthesis, or hydroformylation, is a large-scale industrial process that converts alkenes into aldehydes by adding a formyl group and a hydrogen atom across the double bond. mt.comwikipedia.orgresearchgate.net This process is typically catalyzed by transition metal complexes, such as those of cobalt or rhodium. mt.comwikipedia.org
A variation of this process can be envisioned for the synthesis of this compound starting from an appropriate allyl ether. The hydroformylation of allyl ethers using rhodium complexes of diazaphospholane ligands can produce alkoxy aldehydes with high regioselectivity and enantioselectivity. nih.gov This reaction is often carried out under mild conditions with short reaction times. nih.gov The hydroformylation of allylic alcohols is also a well-established method for producing hydroxyaldehydes, which could then be subjected to etherification. acs.orgnih.govchemcess.com For instance, the hydroformylation of allyl alcohol can yield 4-hydroxybutanal. chemcess.com
The choice of catalyst and ligands is crucial in directing the regioselectivity of the hydroformylation to favor the desired linear aldehyde over the branched isomer. mt.com
Table 2: Key Parameters in Oxo Synthesis for Allyloxy Aldehydes
| Parameter | Effect on Reaction | Typical Conditions/Catalysts |
| Catalyst | Determines activity and selectivity | Rhodium complexes (e.g., with phosphine (B1218219) or diazaphospholane ligands), Cobalt carbonyls wikipedia.orgnih.gov |
| Ligands | Influences regioselectivity and enantioselectivity | Triphenylphosphine, Diazaphospholanes researchgate.netnih.gov |
| Pressure (CO/H₂) | Affects reaction rate | 10-100 atmospheres wikipedia.org |
| Temperature | Influences reaction rate and catalyst stability | 40-200 °C wikipedia.org |
Indirect Synthesis via Functional Group Interconversions
Indirect synthetic routes to this compound involve the initial synthesis of a precursor molecule followed by one or more functional group interconversion steps to arrive at the final product.
Isomerization of Unsaturated Alcohols and Ethers
The isomerization of unsaturated alcohols and ethers provides an alternative pathway to aldehydes. For example, the redox isomerization of propargylic alcohols using ruthenium complexes can yield α,β-unsaturated aldehydes. nih.gov While this method is effective, it can be sensitive to reaction conditions, and decomposition of the product can occur. nih.gov
More relevant to this compound is the isomerization of allyl ethers. A three-component catalyst system consisting of Ru₃(CO)₁₂/imidazolinium salt/Cs₂CO₃ can promote the isomerization of allyl ethers to γ,δ-unsaturated aldehydes via a tandem isomerization/Claisen rearrangement. researchgate.net Cationic rhodium(I) complexes can also catalyze the isomerization of allyl propargyl ethers to allenic aldehydes. researchgate.net Furthermore, electrochemical methods have been developed for the isomerization of α,β-unsaturated aldehydes. acs.org These isomerization reactions offer a powerful way to transform readily available unsaturated precursors into the desired aldehyde functionality.
Transformation of Related Allyloxy Compounds
The direct synthesis of this compound can be achieved by the oxidation of its corresponding alcohol precursor, 4-(allyloxy)butan-1-ol. This transformation from a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.
The Dess-Martin periodinane (DMP) is a highly effective reagent for this purpose. researchgate.netthieme-connect.com It is known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups, such as the allyl ether moiety present in the substrate. wikipedia.org The oxidation of primary alcohols like 4-(allyloxy)butan-1-ol with DMP in a solvent like dichloromethane (B109758) provides a clean and efficient route to this compound. wikipedia.orglibretexts.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of an alpha-proton by an acetate (B1210297) ion to yield the final aldehyde product. wikipedia.org
Other methods for the oxidative transformation of allylic ethers directly into α,β-unsaturated aldehydes using reagents like molecular iodine in water have also been developed, though this applies to the cleavage of the allylic C-O bond rather than oxidation of a remote alcohol. rsc.org
Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. libretexts.orgwikipedia.org This method provides a direct route to aldehydes from alkenes. Applying this reaction to allyl ethers is a viable strategy for synthesizing alkoxy-substituted aldehydes, including structures analogous to this compound.
The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common. mt.comnumberanalytics.com Rhodium-based catalysts, often modified with phosphine ligands, are particularly effective, operating under milder conditions and offering high selectivity. nih.gov The hydroformylation of an allyl ether can yield both a linear aldehyde (from addition to the terminal carbon) and a branched aldehyde. nih.gov For instance, the hydroformylation of 1-(allyloxy)-alkanes produces a mixture of 4-(alkoxy)butanal (the linear product) and 2-methyl-3-(alkoxy)propanal (the branched product). The ratio of these products can be controlled by the choice of catalyst, ligands, and reaction conditions. mt.com
Table 2: Rhodium-Catalyzed Hydroformylation of Allyl Ethers This table summarizes findings from the hydroformylation of various allyl ether substrates, detailing the catalysts used and the resulting product distributions, which are crucial for synthesizing specific aldehyde isomers.
| Substrate | Catalyst System | Conditions | Linear:Branched Ratio | Total Yield (%) | Ref. |
| Allyl Benzyl Ether | Rh(acac)(CO)₂ / Bisdiazaphos | 80 psi CO/H₂, 50°C, 4h | 93:7 | 99 | nih.gov |
| Allyl Phenyl Ether | Rh(acac)(CO)₂ / Bisdiazaphos | 80 psi CO/H₂, 50°C, 4h | 96:4 | 99 | nih.gov |
| Allyl Alcohol | Rh carbonyl/phosphine | 5.0-6.5 MPa CO/H₂, 60-80°C | N/A (forms cyclic product) | High | google.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles, such as atom economy and the reduction of solvent use, are increasingly important in chemical synthesis. These approaches aim to create more environmentally benign and efficient manufacturing processes.
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and often, enhanced reaction rates. mdpi.com The synthesis of precursors to this compound has been successfully adapted to solvent-free conditions.
Specifically, the ruthenium-catalyzed isomerization of allyloxyalcohols, such as 4-allyloxybutan-1-ol, to 1-propenyloxyalcohols proceeds with exceptional efficiency under solvent-free conditions. mdpi.comresearchgate.netresearchgate.net Studies have demonstrated that using very low loadings of ruthenium catalysts (as low as 5 ppm) at elevated temperatures (e.g., 120°C) can lead to nearly quantitative yields of the desired product in a very short time (e.g., 30 minutes). researchgate.net This high level of productivity is reflected in unprecedentedly high turnover numbers (TON) and turnover frequencies (TOF), making the process industrially attractive. researchgate.net The use of solvent-free conditions is a key aspect of creating a more sustainable synthesis route for these valuable chemical intermediates. bibliotekanauki.plmdpi.com
Atom-Economical Synthesis Strategies
In the pursuit of sustainable chemical manufacturing, atom-economical synthesis strategies have become a primary focus. These methods are designed to maximize the incorporation of all reactant atoms into the final desired product, thereby minimizing waste and enhancing efficiency. wikipedia.orgnumberanalytics.com The synthesis of aldehydes, such as this compound, benefits significantly from the application of these green chemistry principles. The most prominent atom-economical approach for this class of compounds is transition metal-catalyzed hydroformylation.
Hydroformylation, also known as the oxo process, represents a cornerstone of industrial organic synthesis and is an exemplary atom-economical reaction. wikipedia.org It involves the net addition of a formyl group (–CHO) and a hydrogen atom across an alkene's carbon-carbon double bond. wikipedia.org This process, when catalyzed by transition metals like rhodium, can achieve high conversion rates with 100% theoretical atom economy, as all atoms from the reactants (alkene, carbon monoxide, and hydrogen) are integrated into the aldehyde product. nih.gov
For the synthesis of this compound, a key atom-economical route is the hydroformylation of a suitable precursor, such as an allyl ether containing a terminal alkene. The reaction is typically catalyzed by rhodium complexes featuring specialized phosphine or phosphite (B83602) ligands. These ligands are crucial for controlling the reaction's rate and, most importantly, its regioselectivity—the preference for forming the linear aldehyde (n-isomer) over the branched aldehyde (iso-isomer).
Research into the enantioselective hydroformylation of allyl ethers using rhodium catalysts with chiral diazaphospholane ligands has demonstrated high efficiency and selectivity. nih.gov While the direct hydroformylation of a specific precursor to yield solely this compound is a specialized process, the general efficacy of this method on analogous allyl ethers provides a strong precedent. Studies show excellent conversion rates and selectivity under optimized conditions. nih.govscilit.com
The table below summarizes findings from the rhodium-catalyzed hydroformylation of various allyl ethers, illustrating the typical conditions and outcomes of this atom-economical strategy.
Table 1: Rhodium-Catalyzed Hydroformylation of Representative Allyl Ethers
| Substrate (Allyl Ether) | Catalyst System | Temp (°C) | Pressure (bar) | Conversion (%) | Regioselectivity (Branched:Linear) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|---|---|---|
| Allyl Phenyl Ether | Rh(acac)(CO)₂ / Diazaphospholane Ligand | 80 | 6.9 | >99 | 2.6:1 | 96 | nih.gov |
| Allyl Trimethylsilyl Ether | Rh(acac)(CO)₂ / Diazaphospholane Ligand | 80 | 6.9 | >99 | 2.3:1 | 97 | nih.gov |
Another highly efficient, 100% atom-economical process relevant to the synthesis of this compound precursors is the solvent-free isomerization of allyl ethers. mdpi.com Research has shown that ruthenium complexes can effectively catalyze the migration of the double bond in 4-allyloxybutan-1-ol to form 4-(1-propenyloxy)butan-1-ol. mdpi.comresearchgate.net This transformation is exceptionally efficient, proceeding with very low catalyst loadings and producing the desired product in near-quantitative yields. mdpi.com The resulting enol ether is a valuable intermediate that can be subsequently converted to the target aldehyde.
The table below details the efficiency of ruthenium-catalyzed isomerization of 4-allyloxybutan-1-ol.
Table 2: Solvent-Free Isomerization of 4-Allyloxybutan-1-ol
| Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Reference |
|---|---|---|---|---|---|---|---|
| [RuClH(CO)(PPh₃)₃] | 0.01 | 120 | 0.25 | >99 | ~9,950 | ~39,800 | mdpi.com |
| [RuClH(CO)(PPh₃)₃] | 0.005 | 120 | 0.5 | >99 | ~20,000 | ~20,000 | mdpi.com |
Following the synthesis of a precursor alcohol like 4-allyloxy-1-butanol, its oxidation to the aldehyde this compound is the final step. While oxidation reactions are not inherently atom-economical in the same way as addition reactions, green catalytic methods have been developed to minimize waste. Catalytic oxidation using agents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite (B82951) provides a selective and efficient method for converting primary alcohols to aldehydes with high yields, avoiding the use of stoichiometric heavy-metal oxidants. orgsyn.org
Chemical Reactivity and Mechanistic Investigations of 4 Allyloxy Butanal
Transformations Involving the Aldehyde Moiety
The aldehyde functional group in 4-(allyloxy)-butanal is a versatile center for a variety of chemical reactions. Its reactivity stems from the polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Carbonyl addition is a fundamental reaction class for aldehydes. It involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon-based nucleophiles that readily add to aldehydes. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds. pressbooks.pub
The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon of this compound. pressbooks.pub This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.com For example, the reaction of this compound with an organolithium reagent results in a secondary alcohol. masterorganicchemistry.com Similarly, Grignard reagents react with aldehydes to produce secondary alcohols. pressbooks.pubmasterorganicchemistry.com
Table 1: Nucleophilic Addition Reactions of this compound
| Reactant | Reagent | Product | Product Name |
| This compound | 1. Methylmagnesium bromide 2. H₃O⁺ | 1-(Allyloxy)pentan-2-ol | |
| This compound | 1. n-Butyllithium 2. H₃O⁺ | 1-(Allyloxy)octan-5-ol |
Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. libretexts.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Deprotonation of this intermediate yields a hemiacetal. libretexts.org
The hemiacetal can then react with a second equivalent of alcohol. libretexts.org Protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming an oxonium ion. libretexts.orglibretexts.org A second alcohol molecule then attacks this ion, and subsequent deprotonation gives the final acetal (B89532) product. libretexts.org The formation of acetals is reversible, and the equilibrium can be driven toward the product by removing the water formed during the reaction. libretexts.org Cyclic acetals are readily formed by using a diol, such as ethylene (B1197577) glycol, and often serve as protecting groups for the aldehyde functionality during other synthetic transformations. libretexts.orgorganic-chemistry.org
Table 2: Acetal Formation from this compound
| Reactant | Reagent | Product | Product Name |
| This compound | Ethylene glycol, H⁺ (catalyst) | 2-(3-(Allyloxy)propyl)-1,3-dioxolane |
Condensation reactions of the aldehyde moiety involve an initial nucleophilic addition followed by a dehydration step, typically resulting in the formation of a new double bond.
The aldol (B89426) condensation is a characteristic reaction of aldehydes possessing at least one α-hydrogen. iitk.ac.in this compound fits this criterion. Under basic conditions, a base abstracts an acidic α-hydrogen to form a resonance-stabilized enolate ion. doubtnut.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. masterorganicchemistry.com
This nucleophilic addition leads to the formation of a β-hydroxy aldehyde, known as the aldol addition product. iitk.ac.in If the reaction mixture is heated, this aldol adduct can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, which is the final aldol condensation product. masterorganicchemistry.com This elimination step is particularly favored when the resulting double bond is in conjugation with the carbonyl group.
Table 3: Aldol Reaction of this compound
| Reaction Type | Product | Product Name |
| Aldol Addition | 3-Hydroxy-2-(2-(allyloxy)ethyl)-6-(allyloxy)hexanal | |
| Aldol Condensation | 2-(2-(Allyloxy)ethyl)-6-(allyloxy)hex-2-enal |
Aldehydes react with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond, also known as Schiff bases. derpharmachemica.comijfmr.com This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon. ajgreenchem.com
The initial addition of the primary amine to the aldehyde forms a carbinolamine intermediate. ajgreenchem.com This intermediate is then protonated on the oxygen, and subsequent dehydration (loss of a water molecule) yields the stable imine or Schiff base. ijfmr.comajgreenchem.com The reaction is reversible and is generally driven to completion by removing the water that is formed.
Table 4: Schiff Base Formation from this compound
| Reactant | Reagent | Product | Product Name |
| This compound | Aniline, H⁺ (catalyst) | N-(4-(Allyloxy)butylidene)aniline |
Oxidation and Reduction Pathways
The chemical behavior of this compound is characterized by the reactivity of its two primary functional groups: the aldehyde and the allyloxy ether. This allows for selective transformations, including reduction to an alcohol or oxidation to a carboxylic acid, depending on the chosen reagents and reaction conditions.
The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding 4-(allyloxy)butan-1-ol. This transformation is typically achieved using mild reducing agents to avoid affecting the allyl group. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its chemoselectivity for aldehydes and ketones. libretexts.orgscirp.org The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol. libretexts.org
The synthesis of 4-(allyloxy)butan-1-ol from 4-(allyloxy)butanal is a crucial step in various synthetic pathways. mdpi.comresearchgate.net For instance, optimized methods for the synthesis of 4-(allyloxy)butan-1-ol from butane-1,4-diol and allyl chloride have been developed, highlighting its importance as a building block. mdpi.comresearchgate.net
Table 1: Selective Reduction of this compound to 4-(Allyloxy)butan-1-ol
| Reducing Agent | Solvent(s) | Temperature | Yield | Reference |
| Sodium Borohydride (NaBH4) | Methanol, Water | Room Temperature | High | libretexts.orgorientjchem.org |
| Lithium Aluminum Hydride (LiAlH4) | Ether, Tetrahydrofuran (B95107) (THF) | Varies | High | libretexts.org |
This table presents common conditions for the selective reduction of the aldehyde group.
Conversely, the aldehyde group of this compound can be oxidized to a carboxylic acid, forming 4-(allyloxy)butanoic acid. lookchem.com This oxidation can be accomplished using a variety of oxidizing agents. jove.comchemguide.co.ukbyjus.com Strong oxidants like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium are effective for this transformation. chemguide.co.ukaskfilo.com Milder oxidizing agents can also be employed. jove.combyjus.com The reaction proceeds by the addition of oxygen to the aldehyde group. askfilo.com
The choice of oxidant is critical to ensure the integrity of the allyloxy group, as some strong oxidants can potentially cleave the ether linkage or react with the double bond under harsh conditions. A process using chlorites in the presence of hydrogen peroxide has been developed for oxidizing aldehydes to carboxylic acids, which can be useful when other sensitive functional groups are present. google.com
Table 2: Oxidation of this compound to 4-(Allyloxy)butanoic Acid
| Oxidizing Agent | Solvent/Conditions | Product | Reference |
| Potassium Permanganate (KMnO4) | Acidic, Alkaline, or Neutral Medium | 4-(Allyloxy)butanoic Acid | byjus.comaskfilo.com |
| Potassium Dichromate (K2Cr2O7) | Dilute Sulphuric Acid | 4-(Allyloxy)butanoic Acid | chemguide.co.ukaskfilo.com |
| Sodium Perborate | Acetic Acid | 4-(Allyloxy)butanoic Acid | organic-chemistry.org |
| Oxone | Not specified | 4-(Allyloxy)butanoic Acid | organic-chemistry.org |
This table summarizes various methods for the oxidation of the aldehyde functionality.
Transition Metal-Catalyzed Aldehyde Functionalization
Transition metal catalysis offers powerful methods for the functionalization of aldehydes, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules. scribd.comresearchgate.netx-mol.com
The conversion of aldehydes to ketones is a significant transformation in organic synthesis. researchgate.netccspublishing.org.cncontinental.edu.pe Transition metal-catalyzed reactions provide an efficient route to achieve this. scribd.comresearchgate.net One common strategy involves the 1,2-addition of organometallic reagents to the aldehyde's carbonyl group. nih.gov Another approach is the direct functionalization of the aldehyde's C-H bond. nih.gov
Rhodium-catalyzed reactions, for instance, can convert aldehydes to ketones. nih.govorganic-chemistry.org Rhodium complexes can catalyze the reductive coupling of aldehydes with vinyl bromides, followed by a redox isomerization to yield branched or linear ketones, depending on the ligand used. nih.gov Nickel-catalyzed cross-coupling reactions of aldehydes with organozinc reagents also provide a practical method for synthesizing aryl ketones. researchgate.net
The Carbonyl-Heck reaction is a variation of the well-known Heck reaction, where the C=O double bond of an aldehyde participates in the insertion/β-hydride elimination steps instead of a C=C double bond. ccspublishing.org.cnthieme-connect.com This reaction allows for the coupling of aldehydes with aryl or vinyl halides or triflates to produce ketones. ccspublishing.org.cndntb.gov.uanih.gov
Nickel-catalyzed intermolecular Carbonyl-Heck reactions have been developed, uniting organotriflates and aldehydes to synthesize a variety of ketones. dntb.gov.uanih.gov The mechanism is thought to proceed through a Heck-type pathway. thieme-connect.comdntb.gov.ua Intramolecular versions of the Heck reaction are also well-established for the synthesis of cyclic compounds. uwindsor.canih.govwikipedia.orgnih.gov Cobalt-catalyzed Carbonyl-Heck reactions of aldehydes and aryl halides have also been reported. researchgate.net
Table 3: Transition Metal-Catalyzed Functionalization of Aldehydes
| Reaction Type | Catalyst System | Reactant(s) | Product Type | Reference |
| Conversion to Ketones | Rhodium complexes | Aldehyde, Vinyl Bromide | Ketone | nih.gov |
| Conversion to Ketones | Nickel Chloride/n-Bu4NBr | Aldehyde, Aryl Iodide | Ketone | ccspublishing.org.cn |
| Carbonyl-Heck Reaction | Nickel(0)/Triphos Ligand | Aldehyde, Organotriflate | Ketone | ccspublishing.org.cndntb.gov.uanih.gov |
| Carbonyl-Heck Reaction | Cobalt-TIST MOF | Aldehyde, Aryl Halide | Ketone | researchgate.net |
This table provides an overview of transition metal-catalyzed reactions for aldehyde functionalization.
Reactions Involving the Allyloxy Ether Linkage
The allyloxy group in this compound is a versatile functional handle that can undergo a range of transformations. The allyl group is often used as a protecting group for alcohols due to its stability under both acidic and basic conditions. organic-chemistry.orgorganic-chemistry.org
Deprotection, or cleavage of the allyl ether, can be achieved through several methods. organic-chemistry.org One common approach involves isomerization of the allyl ether to the more labile prop-1-enyl ether, which can then be cleaved under mild acidic conditions. tandfonline.com This isomerization can be catalyzed by transition metal complexes, such as those of palladium or rhodium. organic-chemistry.orgoup.com Palladium-catalyzed deprotection can also be achieved using various hydride sources. organic-chemistry.org Another method for cleaving allyl ethers is through oxidative cleavage. rsc.org
Beyond cleavage, the double bond of the allyloxy group can participate in various reactions, such as hydrosilylation, which is useful for creating silane (B1218182) coatings. wikipedia.orgatamankimya.com The allyl ether can also undergo Claisen rearrangement upon heating. libretexts.org
Rearrangement Reactions
The Claisen rearrangement is a significant wisconsin.eduwisconsin.edu-sigmatropic rearrangement in organic synthesis, converting allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. libretexts.org Discovered in 1912, its mechanism typically involves a concerted, pericyclic pathway through a six-membered chair-like transition state. mdpi.commdpi.com This reaction is generally initiated by heat, although catalytic versions are also known. mdpi.com
A notable variant is the Oxy-Cope rearrangement, which involves 1,5-dien-3-ols. wikipedia.org These substrates rearrange to form enol derivatives that tautomerize to the corresponding carbonyl compound. mdpi.com The formation of the stable carbonyl group is a key driving force for this reaction. imperial.ac.uk The anionic version of the Oxy-Cope rearrangement, where a hydroxyl group is deprotonated to an alkoxide, can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.org
While direct studies on the Claisen or Oxy-Cope rearrangement of this compound are not extensively detailed in the provided results, the fundamental principles of these rearrangements are broadly applicable. For this compound to undergo a standard Claisen rearrangement, it would first need to be converted to its corresponding allyl vinyl ether. The reactivity would then be influenced by substituents and reaction conditions, which can affect the transition state geometry and the competition between different reaction pathways. mdpi.com
| Rearrangement Type | General Substrate | General Product | Driving Force |
| Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Favorable thermodynamics of C-C bond formation |
| Oxy-Cope | 1,5-dien-3-ol | Unsaturated carbonyl compound | Formation of a stable carbonyl via enol tautomerization mdpi.comwikipedia.org |
| Anionic Oxy-Cope | 1,5-dien-3-alkoxide | Unsaturated carbonyl compound | Enhanced rate due to alkoxide weakening the C-C σ-bond caltech.edu |
The isomerization of allyl ethers to their corresponding 1-propenyl ethers is a synthetically valuable transformation. This reaction is frequently catalyzed by transition metal complexes, particularly those based on ruthenium. researchgate.net The resulting enol ethers are versatile intermediates in organic synthesis. organic-chemistry.org
Research on related allyloxy alcohols, such as 2-allyloxyethanol (B34915) and its polyethylene (B3416737) glycol derivatives, has shown that ruthenium complexes are highly effective catalysts for this isomerization. bibliotekanauki.pl For instance, complexes like [RuClH(CO)(PPh₃)₃] and [RuCl₂(PPh₃)₃] have demonstrated high catalytic activity under solvent-free conditions. researchgate.net The mechanism is believed to proceed via a hydride pathway, involving the addition and elimination of a Ru-H species. researchgate.net
The choice of catalyst and reaction conditions is crucial to prevent side reactions. For example, the use of ruthenium complexes with chloride ligands can sometimes lead to subsequent cyclization or polymerization of the product enol ether. researchgate.net However, the addition of a base like potassium carbonate can suppress these unwanted reactions. researchgate.net
| Catalyst System | Substrate Type | Product Type | Key Features |
| Ruthenium complexes (e.g., [RuClH(CO)(PPh₃)₃]) | Allyloxy alcohols | 1-Propenyloxy alcohols | High activity, solvent-free conditions possible. researchgate.net |
| Cobalt(II) (salen) complex with oxidant | Allyl ethers | Z-enol ethers | High geometric control for thermodynamically less stable isomer. organic-chemistry.org |
| KOtBu | Allyl ethers | Enol ethers | Base-catalyzed, requires subsequent acidic hydrolysis for deprotection. organic-chemistry.org |
Cleavage of the Allyl Ether
The cleavage of an ether linkage can sometimes proceed through a retro-oxa-Michael reaction. This process is essentially the reverse of an oxa-Michael addition, where an alcohol adds to an activated alkene. The retro-oxa-Michael reaction involves the elimination of an alkoxide from a β-alkoxy carbonyl or related compound to form an α,β-unsaturated system. scispace.com
Detailed studies on the reversibility of the oxa-Michael reaction have shown that it is feasible, particularly at elevated temperatures and in the presence of a base catalyst like potassium hydroxide (B78521) (KOH). scispace.comresearchgate.net The reaction involves the deprotonation of the carbon atom adjacent to the electron-withdrawing group, followed by the elimination of the alkoxide. researchgate.net While direct evidence for the retro-oxa-Michael cleavage of this compound is not provided, this pathway could be a potential decomposition or reaction route under basic conditions, especially if the butanal moiety can facilitate the necessary electronic rearrangements.
The allyl group is a common protecting group for alcohols in organic synthesis, and its removal (deallylation) is a critical step. Various catalytic methods have been developed for this purpose.
Palladium-catalyzed deallylation is a widely used strategy. organic-chemistry.org These reactions often employ a Pd(0) catalyst in the presence of a scavenger molecule, such as morpholine (B109124) or 5,5-dimethyl-1,3-cyclohexanedione, to trap the allyl group. google.com This method is generally mild and compatible with a range of functional groups. organic-chemistry.org
Other transition metals have also been employed for deallylation. For instance, low-valent titanium reagents can effectively cleave allyl ethers to the parent alcohols under mild conditions. researchgate.net Nickel complexes have also been developed for the deallylation of aryl allyl ethers. researchgate.net Additionally, molecular iodine in polyethylene glycol has been reported as an efficient system for this transformation. researchgate.net
| Catalyst/Reagent | Scavenger/Co-reagent | Typical Conditions |
| Pd(PPh₃)₄ | Morpholine or 5,5-dimethyl-1,3-cyclohexanedione | THF or dichloromethane (B109758) google.com |
| Ni(COD)₂ / bipyridine ligand | Hydrosilane | Not specified researchgate.net |
| Ti(O-i-Pr)₄ / Mg | TMSCl or MgBr₂ | Mild conditions researchgate.net |
| Molecular Iodine (I₂) | None | Polyethylene glycol-400, 60 °C researchgate.net |
Cyclization and Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, particularly unsaturated rings of various sizes. medwinpublishers.com The reaction utilizes transition metal alkylidene catalysts, most notably those based on ruthenium developed by Grubbs. These catalysts are known for their functional group tolerance and effectiveness in forming 5- to 30-membered rings. medwinpublishers.com
For a molecule like this compound to undergo RCM, it would need to be modified to contain a second double bond. For instance, reaction of the aldehyde with an appropriate vinylating agent could create a diene suitable for RCM.
While no direct RCM of this compound is described, related studies demonstrate the principle. For example, 4-allyloxy-1H-pyrazoles have been used as precursors for RCM to construct pyrazole-fused heterocycles. mdpi.com Another relevant study describes a tandem sequence where 4-(phenylseleno)butanal is converted into a diene that undergoes RCM followed by a radical cyclization to form bicyclic products. rsc.orgresearchgate.net This highlights the potential of butanal derivatives in constructing complex cyclic systems via metathesis-based strategies.
Intramolecular Carbon-Carbon Bond Formations
The spatial proximity of the aldehyde and the terminal alkene in this compound facilitates intramolecular carbon-carbon bond-forming reactions, primarily through Lewis acid-catalyzed processes such as the carbonyl-ene reaction. As a δ,ε-unsaturated aldehyde, this compound is a suitable candidate for Type I and Type-II ene cyclizations. thieme-connect.de
In a Type-I ene reaction , the alkene acts as the "ene" component and the aldehyde as the "enophile." Upon activation of the aldehyde with a Lewis acid, the allyl group's terminal carbon can attack the carbonyl carbon, leading to cyclization. This process, after a proton transfer, typically forms a six-membered ring, resulting in a substituted tetrahydropyranol. The reaction is highly dependent on the choice of catalyst. thieme-connect.de For instance, chiral titanium or chromium complexes have been successfully used to achieve highly enantioselective Type-I cyclizations of other δ,ε-unsaturated aldehydes. thieme-connect.de
A related and competing pathway is the intramolecular Prins reaction . This reaction is also catalyzed by a Lewis acid (e.g., TiCl4) and involves the electrophilic addition of the activated aldehyde to the alkene. capes.gov.br The resulting carbocation intermediate is then trapped by a nucleophile, often a chloride ion from the catalyst itself, to yield a chlorinated cyclohexanol (B46403) derivative. For δ,ε-unsaturated ketones, these cyclizations have been shown to produce cis-3-chlorocyclohexanols with high stereoselectivity. capes.gov.br
Table 1: Potential Lewis Acid-Catalyzed Cyclizations of this compound This table is illustrative, based on reactions of analogous δ,ε-unsaturated carbonyl compounds.
| Reaction Type | Typical Catalyst | Expected Primary Product Structure | Citation |
| Carbonyl-Ene (Type I) | Chiral Ti or Cr complexes | Substituted Tetrahydropyranol | thieme-connect.de |
| Prins Cyclization | TiCl₄ | Chloro-substituted Cyclohexanol | capes.gov.br |
Radical Cascade Cyclizations
The allyloxy moiety in this compound makes it an excellent substrate for radical cascade reactions. These cascades can be initiated by the formation of a radical at various positions, leading to different cyclization products. Much of the existing research has focused on aromatic analogues, such as o-(allyloxy)arylaldehydes, which undergo radical addition followed by cyclization to form chroman-4-one derivatives. nih.govsioc-journal.cnmdpi.com While not aromatic, this compound can undergo analogous transformations.
A common strategy involves the addition of an externally generated radical to the alkene of the allyloxy group. This generates a new carbon-centered radical, which can then attack the aldehyde's carbonyl group in an intramolecular fashion. This step is often followed by a 1,2-hydrogen atom transfer (HAT) to produce a more stable α-hydroxy carbon-centered radical, which can be further oxidized to the final ketone product. nih.gov
Alternatively, a radical can be generated on the aldehyde itself, typically by converting it to an acyl radical. This acyl radical can then undergo intramolecular cyclization by adding to the tethered alkene. The regioselectivity of this cyclization is a critical factor, governed by Baldwin's rules. The process can proceed via two main pathways:
5-exo-trig cyclization: The radical attacks the inner carbon of the double bond to form a five-membered tetrahydrofuran ring. This pathway is generally favored for this type of radical cyclization. nih.govbbhegdecollege.com
6-endo-trig cyclization: The radical attacks the terminal carbon of the double bond to form a six-membered tetrahydropyran (B127337) ring. While often disfavored, this pathway can occur, particularly with certain substrates or reaction conditions. nih.gov
The resulting cyclized radical is then quenched to yield the final product. The choice of radical initiator and reaction conditions can influence the efficiency and regiochemical outcome of the cascade. nih.govmdpi.com
Cooperative Reactivity of Aldehyde and Allyloxy Functions
The true synthetic utility of this compound lies in the cooperative engagement of both its functional groups in sequential transformations, known as cascade or tandem reactions. nih.gov These processes allow for the rapid construction of molecular complexity from a simple starting material in a single operational step. bbhegdecollege.com
Cascade Reactions and Tandem Processes
The intramolecular ene and Prins reactions described previously are prime examples of cascade processes where the aldehyde and alkene functionalities react in a concerted or stepwise manner under the same reaction conditions. thieme-connect.decapes.gov.br Similarly, radical-initiated reactions that involve an initial intermolecular addition followed by an intramolecular cyclization are powerful tandem strategies. nih.govmdpi.com
Another potential tandem process involves an initial reaction at the aldehyde, such as a Knoevenagel condensation, followed by an intramolecular reaction involving the allyloxy group. For instance, condensation of this compound with an active methylene (B1212753) compound like malononitrile (B47326) would generate an α,β-unsaturated dinitrile. This intermediate could then undergo an intramolecular cyclization (e.g., a radical or conjugate addition) involving the pendant allyl group. Such multi-step, one-pot sequences highlight the efficiency of tandem reactions in organic synthesis. nih.gov
Table 2: Examples of Tandem Processes Applicable to this compound This table is illustrative, based on established chemical principles and reactions of similar substrates.
| Initiating Reaction | Subsequent Intramolecular Step | Potential Product Class | Citation |
| Radical addition to alkene | Radical attack on carbonyl | Substituted Tetrahydropyranone | nih.govmdpi.com |
| Lewis acid activation of aldehyde | Ene reaction with alkene | Tetrahydropyranol | thieme-connect.de |
| Knoevenagel condensation | Intramolecular Michael addition | Functionalized Cyclohexane | nih.gov |
| Aldehyde reduction to alcohol | Intramolecular etherification | Substituted Tetrahydrofuran or Tetrahydropyran | N/A |
Chemoselectivity and Regioselectivity Challenges
The presence of two distinct reactive sites—the aldehyde and the alkene—gives rise to significant challenges in chemoselectivity and regioselectivity. numberanalytics.commdpi.com
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. numberanalytics.com For this compound, many reagents could potentially react with either the aldehyde or the alkene. For example:
Reduction: A reducing agent must be chosen carefully. Strong hydrides like lithium aluminum hydride would likely reduce the aldehyde to an alcohol. To selectively reduce the alkene while preserving the aldehyde, a different approach, such as transfer hydrogenation with a specific catalyst, might be required. Conversely, chemoselective reduction of the aldehyde in the presence of the alkene can be achieved with reagents like sodium borohydride under controlled conditions. numberanalytics.com
Oxidation: Oxidation could target the aldehyde (to form a carboxylic acid) or the alkene (to form an epoxide or undergo cleavage). The choice of oxidant and reaction conditions is crucial to control the outcome.
Nucleophilic/Electrophilic Attack: Nucleophiles will preferentially attack the electrophilic carbonyl carbon of the aldehyde. Electrophiles, on the other hand, will attack the electron-rich C=C double bond.
Regioselectivity becomes a key issue in any reaction that involves the formation of a new bond at one of several possible positions. Current time information in Madison County, US. In the context of this compound, this is most evident in cyclization reactions. As discussed, radical cyclizations can proceed via 5-exo or 6-endo pathways, and the outcome depends on kinetic and thermodynamic factors, as well as the nature of the radical intermediate. nih.govmdpi.com Similarly, in the Prins cyclization, the regiochemistry of the nucleophilic trapping step determines the final structure of the product. capes.gov.br Controlling this regioselectivity is a central challenge in harnessing the synthetic potential of this versatile compound.
Role As a Key Synthetic Intermediate in Complex Organic Molecule Construction
Precursor for Advanced Building Blocks
The dual functionality of 4-(allyloxy)-butanal enables its conversion into a variety of advanced synthetic building blocks, including alcohols, diols, ketones, and carboxylic acid derivatives. These transformations leverage the distinct reactivity of the aldehyde and allyloxy moieties to construct molecules with increased functional complexity.
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 4-allyloxybutan-1-ol. This transformation can be achieved using standard reducing agents. The synthesis of 4-allyloxybutan-1-ol has been optimized using Williamson-type ether synthesis protocols, reacting butane-1,4-diol with allyl chloride, which highlights the industrial value of this class of allyloxyalcohols. scribd.com
The reaction sequence is summarized below:
Intermediate Formation: Allyl alcohol reacts with formaldehyde (B43269) in the presence of hydrogen fluoride, where 4-(allyloxy)-n-butyraldehyde appears as a transient intermediate. orgoreview.com
Conversion to Hydroxy-aldehyde: The reaction proceeds to form 4-hydroxy-n-butyraldehyde as the main product. orgoreview.com
Hydrogenation to Diol: The purified 4-hydroxy-n-butyraldehyde is hydrogenated, quantitatively yielding 1,4-butanediol. orgoreview.com
This process underscores the role of the allyloxybutanal skeleton as a masked version of a hydroxybutanal, facilitating a multi-step synthesis towards a valuable diol.
While direct conversion of this compound to a specific ketone is not extensively documented, its aldehyde functionality makes it a suitable substrate for modern synthetic methods that transform aldehydes into ketones. These reactions typically involve transition-metal catalysis and represent a powerful strategy for C-C bond formation. ccspublishing.org.cnx-mol.com
Plausible routes for converting this compound into ketones include:
Hydroacylation: The intermolecular addition of the aldehyde C-H bond across an alkene or alkyne, catalyzed by rhodium or other transition metals, would yield a ketone. ccspublishing.org.cn
Cross-Coupling Reactions: Palladium or ruthenium-catalyzed coupling of the aldehyde with organoboronic acids can produce the corresponding ketone. ccspublishing.org.cn These methods are known for their broad substrate scope and could likely tolerate the allyloxy group present in the molecule.
Similarly, this compound can be envisioned as a component in the synthesis of 1,4-diketones. The Stetter reaction, for instance, involves the N-heterocyclic carbene (NHC)-catalyzed conjugate addition of an aldehyde to an α,β-unsaturated ketone (a Michael acceptor). researchgate.netnih.gov Reacting this compound with an enone like methyl vinyl ketone could, in principle, yield a 1,4-diketone structure bearing the allyloxy moiety. nih.govacs.org Such diketones are valuable precursors for the synthesis of five-membered heterocycles like furans and pyrroles. acs.org
The aldehyde group is readily oxidized to a carboxylic acid, a fundamental transformation in organic synthesis. openstax.org Aldehydes are susceptible to a wide array of oxidizing agents, including chromium-based reagents (e.g., Jones reagent), potassium permanganate (B83412), and milder options like sodium hypochlorite (B82951). orgoreview.comlibretexts.orgresearchgate.net
This oxidation converts this compound into 4-(allyloxy)butanoic acid . The presence of the C-H bond on the carbonyl carbon makes aldehydes easy to oxidize, often via a hydrate (B1144303) intermediate formed by the addition of water to the carbonyl group. orgoreview.comopenstax.org
Once formed, 4-(allyloxy)butanoic acid can be converted into a full suite of carboxylic acid derivatives using standard protocols, wherein the hydroxyl group of the acid is replaced by another functional group. These derivatives include:
Esters: Formed by Fischer esterification with an alcohol under acidic catalysis.
Amides: Formed by reaction with an amine, often requiring initial activation of the carboxylic acid (e.g., conversion to an acyl chloride).
Acyl Halides: Formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Anhydrides: Formed from the reaction of an acyl halide with a carboxylate salt.
This two-step sequence—oxidation followed by derivatization—positions this compound as a versatile precursor for a wide range of monofunctionalized building blocks containing a terminal alkene for further synthetic elaboration.
Scaffold for Heterocyclic Compound Synthesis
The specific arrangement of the aldehyde and the allyloxy group in this compound and its structural analogues makes it a useful scaffold for the construction of various oxygen-containing heterocyclic systems.
This compound is a direct precursor to tetrahydrofuran (B95107) derivatives. As established, it is an intermediate in the synthesis of 4-hydroxy-n-butyraldehyde. orgoreview.com This γ-hydroxyaldehyde exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran (B17549) . google.commdpi.com This intramolecular cyclization is a facile and often spontaneous process. The resulting 2-hydroxytetrahydrofuran is a stable, isolable compound and a key intermediate in its own right, for example, in the synthesis of γ-butyrolactone (GBL). mdpi.comresearchgate.net
The pathway can be depicted as: This compound → [Intermediate Steps] → 4-Hydroxybutanal ⇌ 2-Hydroxytetrahydrofuran
Therefore, the carbon backbone and oxygen atom of this compound are ideally suited for direct conversion into the tetrahydrofuran ring system.
While direct cyclization to a furan (B31954) is not a primary pathway, the 1,4-dicarbonyl compounds potentially accessible from this compound (as described in section 4.1.2) are classic precursors to furans via the Paal-Knorr synthesis.
The chroman-4-one core is a privileged scaffold in medicinal chemistry. The synthesis of this heterocyclic system is extensively achieved through the radical cascade cyclization of o-(allyloxy)arylaldehydes. researchgate.netmdpi.com These starting materials are structural analogues of this compound, sharing the key allyloxy-aldehyde reactive partnership, but are built upon a benzene (B151609) ring instead of a butane (B89635) chain. The vast body of research on this reaction provides insight into the potential reactivity of the functional groups found in this compound.
In a typical reaction, a radical is generated from a radical precursor and adds to the aldehyde's carbonyl carbon or, more commonly, to the alkene of the allyl group. This is followed by an intramolecular cyclization (6-exo-trig) of the resulting radical onto the aromatic ring or aldehyde, ultimately forming the chroman-4-one skeleton. rsc.orgresearchgate.net A variety of radical precursors can be used, allowing for the introduction of diverse substituents at the C3 position of the chroman-4-one. mdpi.comresearchgate.net
| Radical Precursor | Catalyst/Conditions | C3-Substituent | Yield (%) | Reference |
| Tertiary Carboxylic Acids | AgNO₃, K₂S₂O₈ | Alkyl | 45-81 | rsc.org |
| Oxamic Acids | (NH₄)₂S₂O₈ | Carbamoyl | 51-86 | mdpi.com |
| Arylaldehydes | K₂S₂O₈, TBAB | 2-Oxo-2-arylethyl | 58-80 | researchgate.net |
| Amino Acid (Katritzky salts) | Visible Light, Photocatalyst | Alkyl | 16-88 | researchgate.net |
This powerful synthetic strategy highlights the utility of the allyloxy-aldehyde motif as a robust platform for building complex heterocyclic frameworks through radical-mediated pathways.
Incorporation into Pyrazole-Fused Heterobicyclic Molecules
While direct use of this compound is one pathway, its structural motifs are central to the synthesis of complex heterocyclic systems like pyrazole-fused molecules. Research has demonstrated that precursors like 4-allyloxy-1H-pyrazoles serve as pivotal intermediates in constructing novel fused heterocycles, which are of significant interest due to their diverse biological activities. mdpi.comsemanticscholar.org
A notable strategy involves a sequence of Claisen rearrangement and ring-closing metathesis (RCM). mdpi.comsemanticscholar.org In this approach, a starting material such as 4-allyloxy-1H-1-tritylpyrazole undergoes a Claisen rearrangement to yield 5-allyl-4-hydroxy-1H-1-tritylpyrazole. semanticscholar.org This intermediate, containing a newly positioned allyl group and a free hydroxyl group, can be further functionalized. Subsequent O-allylation of the hydroxyl group provides a di-allyl substrate perfectly primed for RCM. mdpi.com
The RCM reaction, often catalyzed by ruthenium-based catalysts like the Grubbs second-generation catalyst, efficiently closes the ring to form a new seven-membered oxygen-containing heterocycle fused to the pyrazole (B372694) core, resulting in a dihydrooxepino[3,2-c]pyrazole skeleton. semanticscholar.orgresearchgate.net This synthetic route provides a powerful method for assembling complex, polycyclic molecules that would be difficult to access through other means. semanticscholar.org The versatility of this method has been highlighted in the synthesis of withasomnine (B158684) alkaloids and their homologs, where 4-allyloxy-1H-1-tritylpyrazole played a crucial role as an intermediate. researchgate.netresearchgate.netmdpi.com
Table 1: Key Reactions in the Synthesis of Dihydrooxepino[3,2-c]pyrazoles
| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Claisen Rearrangement | Heat (e.g., in DME) | 5-Allyl-4-hydroxy-1H-pyrazole | semanticscholar.org |
| 2 | O-Allylation | Allyl bromide, Base | 5-Allyl-4-allyloxy-1H-pyrazole | mdpi.com |
Design of Heterocyclic Structures from Allyloxy Aldehydes
The structural elements of this compound are fundamental to the broader design of diverse heterocyclic compounds. Allyloxy aldehydes and their derivatives are valuable precursors because the aldehyde group can act as an electrophilic handle to initiate cyclization cascades or participate in multicomponent reactions.
For instance, a series of novel pyrazole derivatives, specifically 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols, have been synthesized starting from 4-(allyloxy)-3-methoxybenzaldehyde. researchgate.net In this synthesis, the allyloxy benzaldehyde (B42025) is first used to create a chalcone, which then undergoes cyclization with hydrazine (B178648) hydrate to form the pyrazole ring. This process demonstrates a clear design principle: using an allyloxy aldehyde to build a more complex structure that is then transformed into the target heterocycle. researchgate.net
The design of heterocyclic synthesis often involves considering how to form one or more rings by strategically choosing starting materials with appropriate functional groups. An allyloxy aldehyde offers two distinct points for manipulation:
The Aldehyde: Can be converted into an imine, a hydrazone, or an enolate equivalent, providing a nucleophilic or electrophilic center for ring formation. mdpi.com
The Allyloxy Group: Can be used in ring-closing metathesis (as seen in section 4.2.3), or the allyl group can be isomerized and then cyclized.
This strategic approach allows for the construction of a wide variety of heterocyclic systems, including pyrazoles, pyrans, and pyridines, making allyloxy aldehydes powerful tools in synthetic organic chemistry. researchgate.netipb.pt
Integration into Asymmetric Synthesis Methodologies
Asymmetric synthesis, the controlled formation of a specific stereoisomer, is critical in fields like medicinal chemistry. This compound's structure is well-suited for integration into such methodologies, either through its conversion into a directing group or by acting as a substrate in a stereoselective reaction.
Chiral Auxiliaries Derived from this compound
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. numberanalytics.comresearchgate.net After serving its purpose, the auxiliary is removed, leaving behind an enantiomerically enriched product. numberanalytics.com Chiral auxiliaries are typically derived from readily available, inexpensive chiral molecules like amino acids or terpenes. researchgate.netnumberanalytics.com
While there is not extensive literature detailing the specific use of this compound for the creation of a widely used chiral auxiliary, it is theoretically possible to derive one from it. A common strategy for creating an auxiliary from an aldehyde involves its condensation with a chiral amine or hydrazine. For example, reacting this compound with a chiral amine, such as (R)- or (S)-1-phenylethylamine, would produce a chiral imine. This newly formed chiral imine could then be used to direct the stereoselective addition of a nucleophile to the carbon-nitrogen double bond. Subsequent hydrolysis would remove the chiral amine group, yielding a chiral product. This general principle allows for the potential, if not commonly practiced, derivation of a chiral auxiliary or directing group from this compound.
Enantioselective Transformations utilizing this compound as a Prochiral Substrate
A more common application in asymmetric synthesis is the use of this compound as a prochiral substrate. numberanalytics.com The aldehyde group contains a carbonyl carbon that is trigonal planar and achiral. However, the two faces of this planar group (the re and si faces) are stereochemically distinct. An enantioselective reaction is one that preferentially attacks one of these two faces, leading to the formation of one enantiomer of the product in excess. numberanalytics.com
Several key enantioselective transformations can be applied to prochiral aldehydes like this compound:
Asymmetric Reduction: Using a chiral reducing agent or a catalyst, the aldehyde can be reduced to a primary alcohol. The new stereocenter at the carbinol carbon is formed with high enantioselectivity.
Asymmetric Aldol (B89426) Reaction: The aldehyde can act as the electrophile in an aldol reaction. A chiral catalyst can control the facial selectivity of the enolate's attack, leading to a specific stereoisomer of the β-hydroxy carbonyl product.
Asymmetric Allylation/Alkylation: Organometallic reagents can be added to the aldehyde in the presence of a chiral ligand or catalyst to form a chiral secondary alcohol with high enantiomeric excess.
A structurally similar compound, 4-(benzyloxy)butanal, has been used as a key fragment in the enantioselective total synthesis of Beraprost, a prostacyclin analogue. researchgate.net In this synthesis, the aldehyde is coupled with another fragment in a crucial C-C bond-forming step, where controlling the stereochemistry is vital. This illustrates the role of such protected hydroxy aldehydes as prochiral building blocks in the synthesis of complex, biologically active molecules. The ability to transform the achiral aldehyde of this compound into a defined stereocenter makes it a valuable substrate for modern asymmetric catalysis.
Table 2: Potential Enantioselective Reactions with this compound
| Reaction Type | Reagent/Catalyst System | Product Type | Stereochemical Principle |
|---|---|---|---|
| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) catalyst, BH₃ | Chiral Primary Alcohol | Face-selective hydride delivery to the prochiral aldehyde. numberanalytics.com |
| Asymmetric Allylation | Chiral Ligand (e.g., BINOL) with Allylboron or Allyltin reagents | Chiral Homoallylic Alcohol | Face-selective addition of the allyl group to the aldehyde. |
Theoretical and Computational Investigations of 4 Allyloxy Butanal Systems
Electronic Structure and Bonding Characteristics
Quantum Chemical Calculations of Electronic Properties
No data available.
Frontier Molecular Orbital (FMO) Analysis
No data available.
Conformational Analysis and Dynamics
Preferred Conformations and Energy Landscapes
No data available.
Rotational Barriers of the Allyloxy and Butanal Moieties
No data available.
Influence of Intramolecular Interactions on Conformation
No data available.
Mechanistic Elucidation of Reactions Involving 4-(Allyloxy)-butanal
The presence of both a nucleophilic alkene (the allyl group) and an electrophilic carbonyl group (the aldehyde) within the same molecule makes this compound a prime candidate for intramolecular reactions. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of these potential transformations.
Transition State Characterization and Reaction Pathways
A highly plausible transformation for this compound is an intramolecular Prins cyclization. This reaction involves the acid-catalyzed addition of the aldehyde to the alkene, which would lead to the formation of a substituted tetrahydropyran (B127337) ring. organic-chemistry.orgwikipedia.org Computational modeling can characterize the key transition states (TS) and intermediates along this pathway.
The reaction would be initiated by the protonation or Lewis acid activation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the allyl group's double bond would form a C-C bond and a key oxocarbenium ion intermediate. wikipedia.org The fate of this intermediate determines the final product, with possibilities including capture by a nucleophile or elimination of a proton to yield an unsaturated alcohol. wikipedia.org
DFT calculations on similar Prins cyclizations have been used to determine the geometry of these transition states. mdpi.comresearchgate.net For this compound, the key transition state would involve a chair-like conformation leading to the six-membered ring, minimizing steric strain.
Another potential pathway, though likely requiring different conditions, is an intramolecular ene reaction. This pericyclic reaction would involve the concerted transfer of an allylic proton to the carbonyl oxygen with the simultaneous formation of a C-C bond.
Below is a table of hypothetical bond distances for a computed transition state in the intramolecular Prins cyclization of this compound, based on analogous systems.
| Interacting Atoms | Bond Type | Hypothetical TS Bond Distance (Å) | Description |
|---|---|---|---|
| Carbonyl-C … Alkene-C1 | Forming C-C | 2.15 | The primary carbon-carbon bond being formed in the cyclization step. |
| Carbonyl-O … Alkene-C2 | Non-bonding | 2.80 | Distance between the carbonyl oxygen and the internal carbon of the allyl group. |
| Carbonyl-C — Carbonyl-O | Breaking C=O (π) | 1.35 | Elongation of the carbonyl double bond as it takes on single-bond character. |
Kinetic and Thermodynamic Profiling of Transformations
Computational chemistry allows for the detailed mapping of the potential energy surface for a reaction, providing critical data on the relative stability of reactants, intermediates, transition states, and products. This profiling is essential for determining whether a reaction is under kinetic or thermodynamic control. rsc.org
For the intramolecular reactions of this compound, different stereoisomeric products could be formed. For instance, the Prins cyclization could yield products with different relative stereochemistry at the newly formed stereocenters.
Kinetic Product: The product formed via the lowest energy transition state. This product is favored at lower temperatures and shorter reaction times.
Theoretical investigations on the deprotonation of β-functionalized ketones have shown that intramolecular coordination can significantly influence the energy of transition states, thereby directing the regioselectivity of a reaction. rsc.org A similar effect could be anticipated in catalyzed reactions of this compound. By calculating the Gibbs free energies of activation (ΔG‡) for competing pathways, the kinetically favored product can be predicted. Similarly, comparing the Gibbs free energies (ΔG) of the potential products reveals the thermodynamically favored isomer. mdpi.com
The following table presents a hypothetical energy profile for the formation of a kinetic vs. a thermodynamic product from this compound.
| Species | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (this compound) | 0.0 | Reference energy level. |
| Transition State 1 (TS_kinetic) | +18.5 | Lower energy barrier, leading to the kinetic product. |
| Transition State 2 (TS_thermo) | +20.1 | Higher energy barrier, leading to the thermodynamic product. |
| Kinetic Product | -5.2 | Formed faster but is less stable. |
| Thermodynamic Product | -7.8 | Formed slower but is the most stable product. |
Catalyst-Substrate Interactions in Catalyzed Reactions
Nearly all plausible transformations of this compound would be catalyzed. Computational studies are invaluable for understanding the specific interactions between the substrate and the catalyst that are responsible for rate acceleration and selectivity. nih.gov
In the case of an acid-catalyzed intramolecular Prins reaction, a Lewis acid (e.g., BCl₃, TiCl₄) or Brønsted acid would coordinate with the lone pair of electrons on the aldehyde's oxygen atom. organic-chemistry.orgrsc.org This interaction polarizes the C=O bond, lowers the LUMO of the aldehyde, and makes it significantly more susceptible to nucleophilic attack by the allyl group. nih.gov
Computational models of catalyzed aldehyde allylboration have revealed that stereoselectivity often arises from a combination of steric clashes and stabilizing non-covalent interactions (e.g., hydrogen bonding) between the catalyst and the substrate in the transition state. researchgate.net A chiral catalyst, for example, can create a well-defined pocket that favors one facial approach of the nucleophile to the electrophile over the other. DFT calculations can quantify these interactions and rationalize the origins of enantioselectivity. nih.govresearchgate.net
| Catalyst Type | Predicted Interaction Site | Key Computational Insight |
|---|---|---|
| Lewis Acid (e.g., BF₃) | Carbonyl Oxygen | Models show significant lowering of the activation barrier by stabilizing the negative charge buildup on the oxygen in the TS. |
| Brønsted Acid (e.g., Phosphoric Acid) | Carbonyl Oxygen | DFT can visualize and quantify the hydrogen bond that activates the aldehyde and organizes the transition state assembly. researchgate.net |
| Transition Metal (e.g., Rhodium complex) | Alkene (for hydroformylation) | Calculations can elucidate the catalytic cycle, including ligand dissociation, olefin coordination, and migratory insertion steps. wikipedia.org |
Solvent Effects on Reaction Mechanisms
The choice of solvent can dramatically influence the rate and selectivity of a reaction. These effects arise from the differential solvation of the reactants, transition states, and products. wikipedia.org Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are routinely used to simulate these effects. figshare.comchemrxiv.org
Conversely, if a reaction pathway involved the association of two charged species, increasing solvent polarity could slow the reaction by stabilizing the separated reactants more than the charge-diffuse transition state. Computational studies allow for the systematic investigation of these effects by calculating reaction profiles in simulated solvent environments of varying dielectric constants. acs.org
| Solvent | Dielectric Constant (ε) | Hypothetical Relative ΔG‡ (kcal/mol) | Expected Effect on Rate |
|---|---|---|---|
| Gas Phase | 1 | 25.0 | Baseline (slowest) |
| Toluene | 2.4 | 21.5 | Slight rate increase |
| Dichloromethane (B109758) | 9.1 | 19.8 | Moderate rate increase |
| Acetonitrile (B52724) | 37.5 | 18.1 | Significant rate increase |
Advanced Analytical Methodologies in 4 Allyloxy Butanal Research
Spectroscopic Techniques for Structural Elucidation of Complex Products
Spectroscopy is fundamental to the structural characterization of organic molecules. For a compound like 4-(Allyloxy)-butanal, which may be part of a complex mixture resulting from reactions such as hydroformylation, a combination of techniques is required for unambiguous identification.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide direct information about the carbon skeleton and the chemical environment of each atom. bhu.ac.in
In ¹H NMR spectroscopy, the aldehyde proton (CHO) is highly distinctive, appearing far downfield in a region (typically 9-10 ppm) with few other signals. pressbooks.pub This proton would likely exhibit a triplet splitting pattern due to coupling with the adjacent methylene (B1212753) (CH₂) group. Other key signals include those for the vinyl protons of the allyl group (~5.1-5.9 ppm), the methylene group attached to the ether oxygen (~3.9-4.1 ppm), and the remaining aliphatic protons of the butyl chain. openstax.org
¹³C NMR spectroscopy provides complementary data by detecting each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing between 190-205 ppm. docbrown.info The sp² carbons of the allyl group's double bond resonate around 117-135 ppm, while the carbons attached to the ether oxygen (C-O) are found in the 60-70 ppm range. bhu.ac.in The remaining sp³ hybridized carbons of the aliphatic chain appear at higher fields. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for analogous functional groups. bhu.ac.inpressbooks.pubopenstax.orgdocbrown.info
| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Aldehyde | CHO | 9.7 - 9.8 | 200 - 203 |
| Aliphatic | CH₂-CHO | 2.4 - 2.6 | 45 - 47 |
| Aliphatic | -CH₂-CH₂-CHO | 1.8 - 2.0 | 20 - 25 |
| Ether-linked | -O-CH₂-CH₂- | 3.4 - 3.6 | 68 - 70 |
| Allyl Ether | -O-CH₂-CH=CH₂ | 3.9 - 4.1 | 70 - 72 |
| Allyl Vinyl | -CH=CH₂ | 5.1 - 5.3 | 116 - 118 |
| Allyl Vinyl | -CH=CH₂ | 5.8 - 6.0 | 133 - 135 |
Advanced Mass Spectrometry (MS) for Reaction Intermediates and Products
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and identifying it within reaction mixtures. In electron ionization (EI-MS), the molecule fragments in a predictable manner, creating a unique fingerprint. msu.edu
Key fragmentation pathways for this compound would include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the ether oxygen or the carbonyl group. Cleavage next to the ether is common for such compounds. msu.edu
McLafferty Rearrangement: A characteristic fragmentation for aldehydes and ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.
Formation of Stable Cations: The fragmentation often results in the formation of stable ions. The allyl cation (m/z = 41) is a very common and stable fragment from allyl-containing compounds. nih.govibchem.com
For analyzing complex biological or environmental samples, or for enhancing ionization efficiency, derivatization techniques may be employed prior to MS analysis. nih.govnih.gov
Table 2: Potential EI-MS Fragments of this compound Based on common fragmentation patterns of aldehydes and allyl ethers. msu.edunih.govibchem.com
| m/z | Potential Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 87 | [M - C₃H₅]⁺ | Loss of an allyl radical |
| 71 | [C₄H₇O]⁺ | Fragment containing the butanal moiety |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Acylium ion from alpha-cleavage or butyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its molecular vibrations. edinst.comspectroscopyonline.com
Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. For this compound, the most prominent absorption would be the strong C=O stretch of the aldehyde group, typically found between 1720-1740 cm⁻¹. orgchemboulder.comlibretexts.org Another diagnostic feature for aldehydes is a pair of medium-intensity C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹. uobabylon.edu.iqopenstax.org Other key absorptions include the C-O-C stretch of the ether linkage around 1100 cm⁻¹ and the C=C stretch of the allyl group near 1645 cm⁻¹. orgchemboulder.comuobabylon.edu.iq
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibration of the allyl group would produce a strong signal. In contrast, the C=O stretch, while visible, is typically weaker in Raman spectra than in IR. americanpharmaceuticalreview.com This complementarity makes the combined use of both techniques a powerful approach for unambiguous functional group characterization.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration | Typical IR Wavenumber (cm⁻¹) | Intensity | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|---|
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium | ~2820 and ~2720 | Medium |
| Aldehyde | C=O Stretch | 1720 - 1740 openstax.org | Strong | 1720 - 1740 | Weak |
| Allyl | =C-H Stretch | 3010 - 3100 pressbooks.pub | Medium | 3010 - 3100 | Medium |
| Allyl | C=C Stretch | 1640 - 1650 | Medium | 1640 - 1650 | Strong |
| Ether | C-O-C Stretch | 1080 - 1150 uobabylon.edu.iq | Strong | 1080 - 1150 | Weak |
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatography is essential for separating this compound from reactants, byproducts, and solvents. It is used both analytically to monitor the progress of a reaction and preparatively to obtain the purified compound.
Gas Chromatography (GC) for Volatile Mixtures
Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds like this compound. lbtu.lv When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of components in a mixture, such as the output from a hydroformylation reaction. chromatographyonline.comscirp.org
The selection of the GC column is critical. For polar analytes like aldehydes and ethers, a mid-polar to polar stationary phase is often used to achieve good separation. researchgate.net A common choice would be a column like a ZB-624 or Rtx-624, which is designed for volatile organic compounds. researchgate.netinnovareacademics.in Analysis often involves a temperature gradient to ensure that both low-boiling reactants and higher-boiling products are eluted efficiently. researchgate.net
Table 4: Representative Gas Chromatography (GC) Method for Aldehyde Analysis This table presents a general set of starting conditions; optimization is required for specific applications. researchgate.netinnovareacademics.in
| Parameter | Typical Condition |
|---|---|
| Technique | GC with Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Column | ZB-624, Rtx-624 or similar (mid-polar), 30 m x 0.25 mm ID, 1.4 µm film |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| Detector | FID (250 °C) or MS (scan range m/z 35-400) |
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both monitoring reaction kinetics and assessing the final purity of a product. bridgewater.edumoravek.com While aldehydes lack a strong chromophore for standard UV detection, they can be analyzed effectively after derivatization. nih.gov
A common strategy is pre- or post-column derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a hydrazone. jasco-global.comepa.gov This derivative is brightly colored and absorbs strongly in the UV-visible range (around 360 nm), significantly enhancing detection sensitivity. epa.gov Reversed-phase HPLC is typically used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). mdpi.comijies.net By taking aliquots from a reaction over time and analyzing them by HPLC, one can track the disappearance of reactants and the formation of the desired product, this compound. bridgewater.edu This data is invaluable for optimizing reaction conditions. Finally, HPLC is used to determine the purity of the isolated product by quantifying any residual impurities. moravek.comcarlroth.com
Table 5: Representative HPLC Method for Aldehyde Analysis (with DNPH Derivatization) Conditions are general and serve as a starting point for method development. epa.govijies.net
| Parameter | Typical Condition |
|---|---|
| Technique | Reversed-Phase HPLC with UV/Vis Detector |
| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector Wavelength | 360 nm |
| Column Temperature | 30 - 40 °C |
In-Situ Spectroscopic Monitoring of Reaction Kinetics
In-situ spectroscopic techniques are invaluable for monitoring chemical reactions in real-time, providing data on the concentration of reactants, intermediates, and products without the need for sampling. This allows for a detailed understanding of reaction kinetics and mechanisms. For reactions involving compounds structurally similar to this compound, such as other aldehydes and ethers, techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed. acs.orgmdpi.com
For instance, in the synthesis of 4-hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde (B43269), this compound is formed as an intermediate. google.com The progress of this reaction, including the conversion of the allyloxy intermediate, can be monitored over time, which is indicative of kinetic analysis. google.com While the specific spectroscopic method was not detailed, FTIR and NMR are suitable for such monitoring.
In a study on the hydrogenation of unsaturated aldehydes, in-situ FTIR spectroscopy was used to track the transformation of the aldehyde's carbonyl group (C=O) and the carbon-carbon double bond (C=C). mdpi.com The characteristic vibrational peaks for these functional groups, typically in the ranges of 1650–1700 cm⁻¹ for C=O and 1450–1500 cm⁻¹ for C=C, can be monitored to determine the rate of reaction. mdpi.com
Similarly, NMR spectroscopy offers a powerful tool for in-situ reaction monitoring. For example, the kinetics of ether oxidation have been studied using paramagnetic relaxation enhancement NMR, which allows for the quantitative observation of both reactants and products in real-time within a single experiment. acs.org This technique would be highly applicable to studying the kinetics of reactions involving this compound.
The following table illustrates the type of data that can be obtained from in-situ spectroscopic monitoring of a reaction analogous to those involving this compound.
| Time (minutes) | Reactant Concentration (mol/L) | Intermediate [this compound] Concentration (mol/L) | Product Concentration (mol/L) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.85 | 0.12 | 0.03 |
| 20 | 0.72 | 0.20 | 0.08 |
| 30 | 0.60 | 0.25 | 0.15 |
| 60 | 0.35 | 0.28 | 0.37 |
| 90 | 0.15 | 0.15 | 0.70 |
| 120 | 0.05 | 0.05 | 0.90 |
| This table is a hypothetical representation of kinetic data for a reaction involving this compound as an intermediate, based on principles of in-situ monitoring. |
X-ray Crystallography for Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is a liquid at room temperature, its structure can be unequivocally confirmed through the preparation and analysis of a suitable crystalline derivative. A common strategy for the crystallographic analysis of aldehydes is their conversion into crystalline derivatives such as 2,4-dinitrophenylhydrazones or xanthenes. acs.orgrsc.org
The reaction of an aldehyde with 2,4-dinitrophenylhydrazine yields a highly colored, crystalline solid, which is often suitable for single-crystal X-ray diffraction. This technique has been historically used for the identification and crystallographic study of aldehydes and ketones. acs.org Similarly, aldehydes can be reacted with cyclic diketones to form xanthene derivatives, which are often crystalline and can be analyzed by X-ray crystallography to confirm their structure. rsc.org
For a hypothetical crystalline derivative of this compound, X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This data is crucial for understanding the steric and electronic properties of the compound.
The table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from such an analysis.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.25 |
| b (Å) | 14.15 |
| c (Å) | 19.30 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2797.4 |
| Z | 4 |
| This table represents hypothetical crystallographic data for a crystalline derivative of this compound, based on data for similar organic molecules. nih.gov |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Selective Transformations of 4-(Allyloxy)-butanal
The selective transformation of either the aldehyde or the allyl group in this compound is a primary challenge that necessitates the development of sophisticated catalytic systems. Research is moving beyond traditional catalysts to explore novel metal complexes and organocatalysts that can offer superior activity, selectivity, and sustainability.
A key area of focus is the hydroformylation of allyl ethers to produce precursors like this compound. While rhodium and cobalt catalysts are standard, they can lead to mixtures of linear and branched products, as well as side reactions like isomerization. rsc.orgresearchgate.netwikipedia.org For instance, in the hydroformylation of allyl alcohol, a precursor to the butanal skeleton, rhodium-based catalysts modified with phosphine (B1218219) ligands are used to enhance selectivity for the linear product, 4-hydroxybutyraldehyde. researchgate.netgoogle.comgoogle.com Future work aims to develop catalysts with even greater control over regioselectivity.
Ruthenium complexes have shown exceptional promise for the selective isomerization of allyl ethers. researchgate.net For example, ruthenium-catalyzed isomerization of allyloxyalcohols under solvent-free conditions can selectively produce 1-propenyloxyalcohols, demonstrating the potential for controlled manipulation of the allyl group in this compound without affecting the aldehyde. researchgate.net The development of catalysts that can mediate tandem reactions, such as isomerization followed by cyclization, is a particularly active area of investigation. researchgate.net
The following table summarizes catalytic systems relevant to the synthesis and transformation of allyloxy aldehydes.
| Catalyst System | Target Transformation | Key Findings & Research Directions |
| Rhodium-phosphine complexes | Hydroformylation | High selectivity for linear aldehydes; ongoing research focuses on ligand design to further improve selectivity and catalyst recyclability. researchgate.netwikipedia.org |
| Cobalt carbonyls | Hydroformylation | Less expensive alternative to rhodium but typically shows lower selectivity for linear products; research aims to improve selectivity through ligand modification. rsc.org |
| Ruthenium complexes (e.g., [RuClH(CO)(PPh3)3]) | Isomerization of allyl ethers | High activity and selectivity under solvent-free conditions; future work includes developing catalysts for tandem isomerization-cyclization reactions. researchgate.net |
| Gold-based catalysts | Cascade/Polycyclization reactions | Capable of activating alkynes for complex transformations; exploration of gold carbenes from related substrates suggests potential for novel rearrangements with this compound. bham.ac.uk |
| Enzymatic catalysts (e.g., Alcohol oxidases) | Selective Oxidation/Reduction | Offers high chemo- and stereoselectivity under mild conditions; future research involves engineering enzymes for specific transformations of bifunctional substrates like this compound. nih.gov |
Exploration of Novel Reaction Pathways and Methodologies
Beyond improving existing transformations, a significant frontier is the discovery of entirely new reaction pathways for this compound. Its unique structure allows for the design of cascade or domino reactions where both the aldehyde and allyl functionalities participate in a single, efficient process.
One promising avenue is the exploration of intramolecular cycloaddition reactions. The proximity of the allyl group to the butanal chain could enable intramolecular Diels-Alder or [2+2] cycloadditions, leading to complex carbocyclic and heterocyclic scaffolds. Theoretical studies on related allyloxy systems have investigated the mechanisms of such rearrangements, providing a foundation for experimental work. nih.gov The Claisen rearrangement, a characteristic reaction of allyl ethers, presents another pathway for skeletal reorganization, potentially leading to novel γ,δ-unsaturated carbonyl compounds.
The development of cascade reactions initiated at either functional group is also a key target. For example, a reaction could begin with the transformation of the aldehyde into an imine, followed by a metal-catalyzed cyclization involving the allyl group. Similarly, transition metal-catalyzed reactions involving the insertion into the aldehydic C-H bond could set the stage for subsequent coupling with the allyl moiety. ccspublishing.org.cn Research into gold-catalyzed polycyclization reactions of substrates containing both alkyne and aldehyde functionalities highlights the potential for discovering complex transformations. bham.ac.uk
Furthermore, enzymatic transformations offer a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysts like alcohol dehydrogenases or transaminases could be employed for the stereoselective reduction or amination of the aldehyde group, leaving the allyl ether untouched. Conversely, other enzyme classes could potentially be engineered to target the allyl group for epoxidation or dihydroxylation.
Integration with Flow Chemistry and Continuous Processing Techniques
The integration of continuous flow chemistry represents a paradigm shift in the synthesis and manipulation of reactive intermediates like this compound. nih.gov Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. nih.govstolichem.com
For many transformations involving aldehydes, such as Grignard additions, lithiations, or reactions with hazardous reagents, flow chemistry provides an intrinsically safer environment due to the small reaction volumes at any given time. stolichem.comrsc.org This allows for the use of reaction conditions, such as high temperatures and pressures, that would be difficult or dangerous to implement on a large scale in a batch reactor. stolichem.comup.ac.za A reaction that takes hours in batch might be completed in minutes in a flow system by operating at a higher temperature. stolichem.com
Continuous processing is particularly well-suited for multistep syntheses involving this compound. nih.gov Different reactors can be connected in series, allowing for a sequence of transformations—for example, a Claisen rearrangement followed by reduction—to be performed in a continuous, automated fashion without the need for isolating intermediates. up.ac.za This approach has been successfully used to synthesize complex heterocyclic structures from allyloxy-substituted benzaldehydes, demonstrating its applicability to similar substrates. up.ac.za The ability to integrate real-time analysis (Process Analytical Technology, PAT) into flow systems allows for rapid reaction optimization and quality control, leading to higher yields and purity. nih.govresearchgate.net
| Advantage of Flow Chemistry | Application to this compound Chemistry |
| Enhanced Safety | Enables the safe handling of hazardous reagents and unstable intermediates by minimizing the reactor volume. nih.govstolichem.com |
| Precise Reaction Control | Superior heat and mass transfer allow for precise control over temperature, pressure, and residence time, improving selectivity. up.ac.zaltf-gmbh.com |
| Rapid Optimization | Automated systems allow for quick screening of reaction conditions (temperature, catalysts, concentrations) to find optimal parameters. rsc.org |
| Scalability | Scaling up production is achieved by running the system for longer or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of batch scale-up. nih.gov |
| Multi-step Synthesis | Facilitates the telescoping of multiple reaction steps into a single continuous process, improving efficiency and reducing waste. up.ac.za |
Computational Design and Prediction of Novel Reactivity Patterns for Allyloxy Aldehydes
Computational chemistry has become an indispensable tool for modern synthetic research, offering deep mechanistic insights and predictive power that can accelerate the discovery of new reactions and catalysts for allyloxy aldehydes like this compound.
Density Functional Theory (DFT) is a powerful method for investigating the intricate details of reaction mechanisms. researchgate.net For instance, DFT calculations can be used to map the potential energy surfaces of competing reaction pathways, such as linear versus branched product formation in hydroformylation, allowing researchers to understand the factors that govern selectivity. rsc.org Such studies can elucidate the structure of transition states and intermediates, providing a rational basis for designing catalysts and ligands that favor a desired outcome. bath.ac.ukacs.org
Computational modeling is also crucial for predicting novel reactivity. By simulating the interaction of this compound with various catalysts and reagents, it is possible to identify plausible, yet previously unexplored, reaction pathways. For example, computational screening can predict the feasibility of novel cycloaddition or cascade reactions by calculating their activation energies. nih.gov Studies on the asymmetric allylboration of aldehydes have successfully used DFT to create reaction models that accurately predict stereoselectivity, demonstrating the power of these tools. bath.ac.ukacs.org This approach could be applied to predict the stereochemical outcome of reactions involving the chiral center that can be formed at the aldehyde carbon.
Furthermore, computational methods can aid in the design of entirely new catalytic systems. By modeling the binding of different ligands to a metal center and their influence on the catalytic cycle, researchers can rationally design catalysts with enhanced activity and selectivity for specific transformations of this compound. This in silico approach reduces the time and expense associated with trial-and-error experimental work.
| Computational Method | Application in Allyloxy Aldehyde Research |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating activation energies, and determining transition state geometries for reactions like cycloadditions and rearrangements. nih.govresearchgate.net |
| Molecular Docking | Simulating the interaction of this compound with the active site of an enzyme to predict binding modes and potential for biocatalysis. |
| Transition State Theory | Investigating the kinetics and selectivity of catalytic reactions, such as predicting the enantiomeric excess (ee) in asymmetric synthesis. researchgate.netacs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to understand bonding changes throughout a reaction pathway. |
Q & A
Q. What are the common synthetic routes for preparing 4-(Allyloxy)-butanal in laboratory settings?
A practical method involves nucleophilic substitution using allyl bromide and a hydroxybutanal precursor. For example, in analogous allyloxy compounds (e.g., 4-(Allyloxy)phenylmethanone), allyl bromide reacts with a hydroxyl-bearing substrate (e.g., 4-hydroxybenzophenone) in acetone with potassium carbonate as a base under reflux. After 8 hours, purification via extraction (diethyl ether/water) and recrystallization yields the product . Adjustments for this compound may include solvent selection (e.g., THF or DMF) and temperature optimization to enhance aldehyde stability.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- 1H NMR : Expect signals for the allyl group (δ 4.6–5.5 ppm: OCH2, CH2=, and =CH-) and the aldehyde proton (δ 9.5–10.5 ppm). Splitting patterns (e.g., doublets for terminal allyl protons) aid in confirming regiochemistry .
- 13C NMR : Peaks for the aldehyde carbon (δ ~195 ppm) and allyloxy ether (δ ~69 ppm) are critical .
- IR Spectroscopy : A strong carbonyl stretch (~1720 cm⁻¹ for aldehyde) and C-O-C ether vibrations (~1100 cm⁻¹) confirm functional groups.
Q. What safety precautions are critical when handling this compound in laboratory environments?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar to allyloxybenzene derivatives) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate aldehyde-containing waste and follow institutional guidelines for halogenated/organic waste .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing this compound derivatives?
Contradictions in NMR signals (e.g., unexpected splitting or missing peaks) may arise from:
- Impurities : Column chromatography or recrystallization improves purity.
- Tautomerism : Aldehydes can form hydrates in protic solvents; use deuterated chloroform for NMR to minimize this .
- Dynamic Effects : Low-temperature NMR (−20°C) resolves overlapping signals caused by conformational flexibility .
Q. What strategies optimize the regioselectivity of allyl group introduction in this compound synthesis?
- Protecting Groups : Temporarily block the aldehyde with acetals to prevent side reactions during allylation .
- Base Selection : Use mild bases (e.g., K₂CO₃) to avoid aldol condensation of the aldehyde .
- Solvent Polarity : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency .
Q. In photopolymerization studies, how does the allyloxy moiety in this compound influence crosslinking efficiency compared to other functional groups?
The allyloxy group enables UV-triggered crosslinking via radical-mediated C–H abstraction, similar to benzophenone derivatives. Compared to methoxy or ethoxy groups, allyloxy provides faster polymerization kinetics due to its conjugated double bond, which stabilizes radical intermediates . Optimization requires UV intensity (λ = 365 nm) and initiator concentration adjustments.
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. THF) .
- Docking Studies : Model interactions with enzymes (e.g., aldehyde dehydrogenases) to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
